molecular formula C15H11N3 B11876141 3-Pyridinecarbonitrile, 2-(1-methyl-1H-indol-3-yl)- CAS No. 849116-26-3

3-Pyridinecarbonitrile, 2-(1-methyl-1H-indol-3-yl)-

Cat. No.: B11876141
CAS No.: 849116-26-3
M. Wt: 233.27 g/mol
InChI Key: XDEZLMATSAIMEP-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)nicotinonitrile is a heterocyclic compound that features both an indole and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)nicotinonitrile typically involves the reaction of 3-cyano-2-chloropyridine with N-methylindole in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in 1,2-dichloroethane at temperatures ranging from 80 to 90°C for approximately 27 hours . The product is then purified by recrystallization from a mixture of ethyl acetate and petroleum ether .

Industrial Production Methods

While specific industrial production methods for 2-(1-methyl-1H-indol-3-yl)nicotinonitrile are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the indole and pyridine rings.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted indole and pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)nicotinonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects such as cell cycle arrest, apoptosis, or inhibition of microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-indol-3-yl)nicotinonitrile is unique due to the combination of the indole and nicotinonitrile moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler indole or nicotinonitrile derivatives.

Properties

CAS No.

849116-26-3

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2-(1-methylindol-3-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C15H11N3/c1-18-10-13(12-6-2-3-7-14(12)18)15-11(9-16)5-4-8-17-15/h2-8,10H,1H3

InChI Key

XDEZLMATSAIMEP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C=CC=N3)C#N

Origin of Product

United States

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